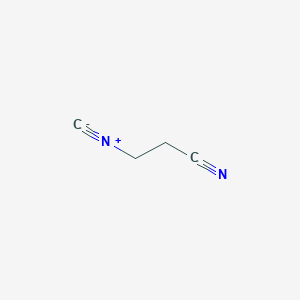
3-Isocyanopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanopropanenitrile: is an organic compound with the molecular formula C4H4N2. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is known for its unique structure, where the isocyanide group is connected to the carbon chain through the nitrogen atom. Isocyanides are often used as building blocks in organic synthesis due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Isocyanopropanenitrile can be synthesized through various methods. One common approach involves the reaction of 3-chloropropanenitrile with silver cyanide in the presence of a base. The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanopropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Isocyanopropanenitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Isocyanopropanenitrile involves its reactivity towards various nucleophiles and electrophiles. The isocyanide group can participate in cycloaddition reactions, forming new carbon-nitrogen bonds. This reactivity is exploited in multicomponent reactions, such as the Ugi and Passerini reactions, to create diverse molecular scaffolds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Vergleich Mit ähnlichen Verbindungen
- Methyl isocyanide (CH3NC)
- Ethyl isocyanide (C2H5NC)
- Phenyl isocyanide (C6H5NC)
Comparison: 3-Isocyanopropanenitrile is unique due to the presence of both the isocyanide and nitrile functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isocyanides like methyl isocyanide or ethyl isocyanide. Additionally, the presence of the nitrile group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C4H4N2 |
|---|---|
Molekulargewicht |
80.09 g/mol |
IUPAC-Name |
3-isocyanopropanenitrile |
InChI |
InChI=1S/C4H4N2/c1-6-4-2-3-5/h2,4H2 |
InChI-Schlüssel |
VNKVCUYBOPCJEY-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


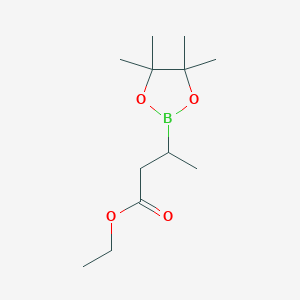
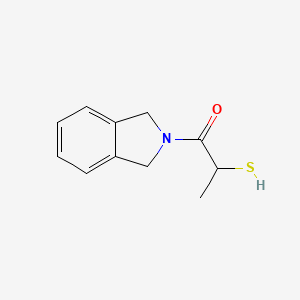
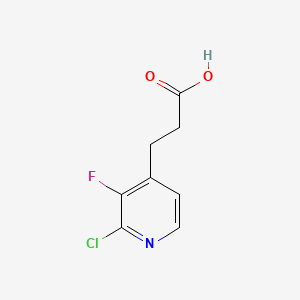
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)
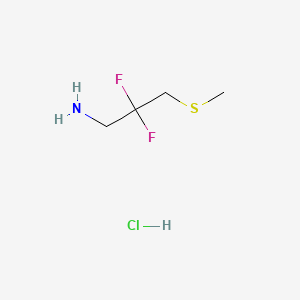
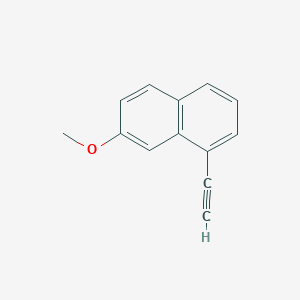
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
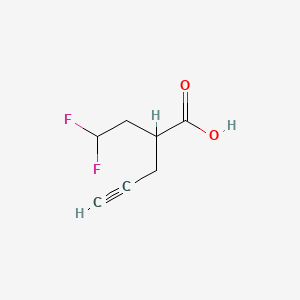
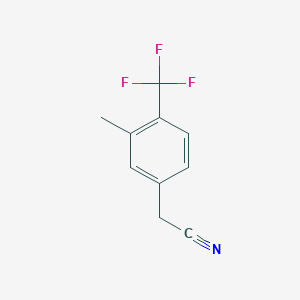
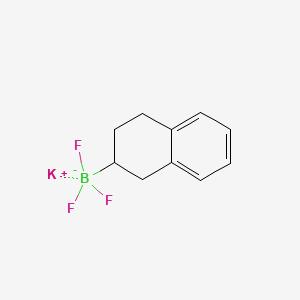
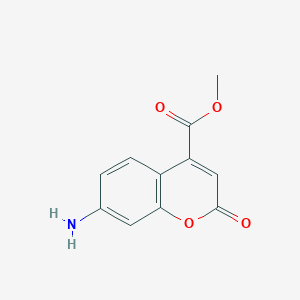
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
